2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
Description
2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a heterocyclic compound featuring two pyrimidine rings connected via a piperazine linker. The first pyrimidine ring is substituted with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 4. The second pyrimidine ring contains a cyano (-CN) substituent at position 5. The molecular formula is C₁₄H₁₂F₃N₇, with a molecular weight of 343.29 g/mol.
Properties
IUPAC Name |
2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N7/c1-10-21-12(15(16,17)18)8-13(22-10)24-4-6-25(7-5-24)14-20-3-2-11(9-19)23-14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRVZILRECQGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets.
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () serves as a relevant structural analogue. Below is a comparative analysis:
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) vs. In contrast, the phenyl and thiophene groups in the analogous compound () introduce π-π stacking capabilities but may reduce resistance to oxidative metabolism .
- Piperazine Linker : The unsubstituted piperazine in the target compound may offer greater conformational flexibility compared to the 4-methylpiperazine in , which could restrict rotational freedom and alter receptor interactions.
Implications for Drug Design
- Solubility: The target compound’s -CF₃ and cyano groups may improve aqueous solubility compared to the phenyl/thiophene analogue, which is critical for oral bioavailability.
- Target Selectivity : The pyrimidine core’s hydrogen-bonding capacity (vs. pyridine in ) could enhance selectivity for kinases or enzymes requiring N-heterocycle interactions.
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